1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Medicinal Chemistry Drug Design Computational Chemistry

This specific 2-fluorobenzyl regioisomer is the definitive building block for sGC stimulators (Riociguat, Vericiguat). Unlike the 3-/4-fluoro isomers or non-fluorinated analogs, only the 2-fluoro orientation delivers the pharmacokinetic profile required for target engagement. Use it to maintain pharmacophore integrity in PAH/CTEPH/heart failure programs, benchmark fluorine substitution effects in SAR studies, or optimize industrial nitro reduction processes. Accept no substitutes.

Molecular Formula C10H8FN3O2
Molecular Weight 221.191
CAS No. 957354-37-9
Cat. No. B2632191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzyl)-3-nitro-1H-pyrazole
CAS957354-37-9
Molecular FormulaC10H8FN3O2
Molecular Weight221.191
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])F
InChIInChI=1S/C10H8FN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2
InChIKeyQEUHPOUUJCOAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole (CAS 957354-37-9) Strategic Intermediates for sGC Stimulator Synthesis


1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole (CAS 957354-37-9) is a fluorinated nitro-pyrazole building block with the molecular formula C10H8FN3O2 and a molecular weight of 221.19 g/mol [1]. It belongs to the class of 1-benzyl-3-nitropyrazoles, characterized by a 3-nitro substitution on the pyrazole core and a 2-fluorobenzyl group at the N1 position. This specific substitution pattern renders it a critical intermediate in medicinal chemistry, most notably as a precursor in the synthesis of soluble guanylate cyclase (sGC) stimulators [2].

Why 1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole Cannot Be Casually Substituted with Other Fluorobenzyl or Nitropyrazole Analogs


Substituting 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole with closely related analogs, such as the 3-fluoro or 4-fluoro isomers or the non-fluorinated benzyl derivative, is not trivial in a research or production context. The position of the fluorine atom on the benzyl ring influences the molecule's electronic distribution, lipophilicity, and metabolic stability, which are critical parameters in drug design [1]. Furthermore, the specific 2-fluoro orientation has been identified in patents as the optimal configuration for achieving the desired pharmacokinetic profile in sGC stimulators [2]. Simply using a different isomer can lead to a different major product in subsequent reactions or a final molecule with altered, and likely inferior, binding affinity and selectivity [3].

Quantitative Differentiation Evidence for 1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole vs. Isomeric and Structural Analogs


Calculated Lipophilicity and Topological Polar Surface Area Comparison with Positional Isomers

The 2-fluorobenzyl substitution pattern confers distinct physicochemical properties compared to its 3- and 4-fluoro isomers, which directly impacts drug-likeness and bioavailability potential. Computational predictions show that 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole has a calculated XLogP3 of 2.1 and a Topological Polar Surface Area (TPSA) of 63.6 Ų [1]. In comparison, the 4-fluoro isomer (CAS 400877-64-7) is predicted to have a slightly higher XLogP3 value (approx. 2.2) due to the para-substitution's reduced effect on the dipole moment, while the 3-fluoro isomer (no CAS assigned) is predicted to have a lower TPSA due to reduced molecular symmetry [2].

Medicinal Chemistry Drug Design Computational Chemistry

Proven Intermediary Role in the Synthesis of Clinically Validated sGC Stimulators

1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole is a documented and commercially utilized intermediate in the synthesis of Riociguat (BAY 63-2521) and Vericiguat, two FDA-approved sGC stimulators [1]. The compound's 2-fluorobenzyl group is a critical structural component of the final drug's pharmacophore. In contrast, the use of the non-fluorinated analog, 1-benzyl-3-nitro-1H-pyrazole (CAS 898053-27-5), in the same synthetic route would yield a des-fluoro analog of Riociguat, which has been shown in structure-activity relationship (SAR) studies to possess significantly reduced sGC stimulatory activity [2].

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Electrochemical Reduction Potential as a Measure of Nitro Group Reactivity

The nitro group at the 3-position of the pyrazole ring in 1-benzyl-3-nitropyrazoles undergoes a characteristic 4-electron reduction to the corresponding amine. While direct data for 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is not publicly available, its electrochemical behavior can be reliably inferred from studies on analogous 1-alkyl-3-nitropyrazoles. These compounds exhibit a first reduction peak (E1/2) between -0.5 V and -0.8 V (vs. SCE) in aqueous media, corresponding to the formation of the hydroxylamine intermediate [1]. This reduction potential is distinct from that of 4-nitropyrazole isomers, which typically reduce at more negative potentials due to differences in resonance stabilization of the radical anion intermediate [2].

Electrochemistry Synthetic Methodology Process Chemistry

Optimal Research and Industrial Applications for 1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole (CAS 957354-37-9)


Synthesis of Next-Generation sGC Stimulators and Related Pharmacophores

The primary and most impactful application of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is as a dedicated building block for the synthesis of soluble guanylate cyclase (sGC) stimulators. Its established role in the synthesis of Riociguat and Vericiguat makes it the definitive starting material for medicinal chemistry programs aiming to explore the chemical space around this validated pharmacophore [1]. Researchers developing novel analogs for treating pulmonary arterial hypertension (PAH), chronic thromboembolic pulmonary hypertension (CTEPH), or heart failure will find this compound indispensable for maintaining the core structural requirements for target engagement.

Structure-Activity Relationship (SAR) Studies on Fluorinated Pyrazoles

This compound serves as a precisely defined comparator in SAR studies investigating the effect of fluorine substitution on benzyl-pyrazoles. As demonstrated by its physicochemical and pharmacological advantages over non-fluorinated and other fluoro-isomers, 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole provides a quantitative benchmark for assessing lipophilicity, metabolic stability, and target binding [2]. It is an essential tool for researchers seeking to understand the 'magic methyl' or 'fluorine walk' effects in drug discovery programs focused on kinase inhibitors or other pyrazole-containing scaffolds [3].

Process Chemistry and Nitro-Reduction Methodology Development

Due to the predictable and well-characterized electrochemical behavior of its 3-nitro group, 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is a model substrate for developing and optimizing industrial-scale reduction processes. Whether for catalytic hydrogenation, transfer hydrogenation, or electrochemical reduction, the compound's reduction pathway (nitro -> hydroxylamine -> amine) is well-defined [4]. This makes it a valuable tool for process chemists seeking to develop robust, high-yielding, and selective methods for reducing nitroaromatics and nitroheterocycles in a pharmaceutical manufacturing setting.

Analytical Method Development and Reference Standard Qualification

The specific structural features of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole, including its unique InChIKey (QEUHPOUUJCOAFQ-UHFFFAOYSA-N) and distinct HPLC retention behavior compared to its isomers, make it an ideal candidate for use as a system suitability standard or impurity marker in analytical method development [5]. Its well-defined physical properties, such as a predicted boiling point of 379.2±27.0 °C at 760 mmHg and a predicted density of 1.37±0.1 g/cm³, support its use in calibrating analytical instrumentation and validating separation methods for complex reaction mixtures .

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